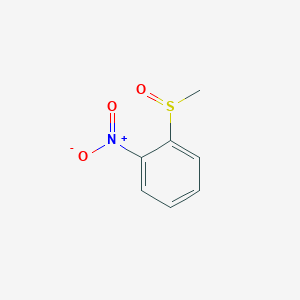
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate is an organic compound known for its unique structure and reactivity It is characterized by the presence of a benzyl group attached to a buta-2,3-dienoate moiety, which includes a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate can be synthesized through a variety of methods. One common approach involves the reaction of benzyl alcohol with buta-2,3-dienoic acid under esterification conditions. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The double bonds in the buta-2,3-dienoate moiety can be reduced to form saturated compounds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 2-(carboxymethyl)buta-2,3-dienoate, while reduction can produce benzyl butanoate derivatives.
科学研究应用
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Benzyl 2-(hydroxymethyl)buta-2,3-dienoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions are typically related to the functional groups present in the compound and the reagents used.
相似化合物的比较
Similar Compounds
Methyl 2,3-butadienoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 2,3-butadienoate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl 2,3-butadienoate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The hydroxymethyl group also adds to its versatility in chemical transformations, making it a valuable compound in organic synthesis.
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
InChI |
InChI=1S/C12H12O3/c1-2-11(8-13)12(14)15-9-10-6-4-3-5-7-10/h3-7,13H,1,8-9H2 |
InChI 键 |
PYTKRYCAQXMLMW-UHFFFAOYSA-N |
规范 SMILES |
C=C=C(CO)C(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)

![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)




![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)


![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)

![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)
